molecular formula C20H28O3 B593485 6-Dehydroxy-8-hydroxygaleopsinolone CAS No. 87440-66-2

6-Dehydroxy-8-hydroxygaleopsinolone

Cat. No. B593485
CAS RN: 87440-66-2
M. Wt: 316.441
InChI Key: PXUUSUBOPWOCOJ-UHFFFAOYSA-N
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Description

6-Dehydroxy-8-hydroxygaleopsinolone is a compound extracted from the aerial parts of Leonurus japonicus . It is used for research purposes .


Molecular Structure Analysis

The molecular formula of 6-Dehydroxy-8-hydroxygaleopsinolone is C20H28O3 . The structure is consistent with H-NMR .


Physical And Chemical Properties Analysis

6-Dehydroxy-8-hydroxygaleopsinolone is a powder . It is stable and soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The compound should be stored at -20°C for 3 years or at 4°C for 2 years. If dissolved in a solvent, it should be stored at -80°C for 6 months or at -20°C for 1 month .

properties

IUPAC Name

2-(furan-3-ylmethyl)-3-(1-hydroxyethyl)-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-13(21)15-11-17-19(2,3)7-5-8-20(17,4)18(22)16(15)10-14-6-9-23-12-14/h6,9,12-13,17,21H,5,7-8,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXUUSUBOPWOCOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=O)C2(CCCC(C2C1)(C)C)C)CC3=COC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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